2-(4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
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Description
2-(4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C26H22N4O6 and its molecular weight is 486.484. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research demonstrates the synthesis of related phthalazine derivatives and their evaluation for antimicrobial properties. For instance, El-Hashash et al. (2012) developed new phthalazine derivatives to explore their antimicrobial efficacy, indicating the potential of such compounds in combating microbial infections El-Hashash et al., 2012.
Antioxidant Properties
Another study focused on the antioxidant capacity of oxadiazole derivatives, where Mallesha et al. (2014) evaluated a series of oxadiazole compounds, including those similar to the specified chemical structure, demonstrating their effectiveness as radical scavengers Mallesha et al., 2014.
Anticancer Applications
The research also extends into anticancer applications, where compounds with similar chemical frameworks have been synthesized and tested against various cancer cell lines. Ravinaik et al. (2021) synthesized derivatives that showed moderate to excellent anticancer activity, emphasizing the potential of such chemical structures in oncology Ravinaik et al., 2021.
Structural and Computational Analysis
The compound and its derivatives have also been the subject of structural and computational analyses to better understand their properties and potential applications. Kumara et al. (2017) conducted crystal structure studies, Hirshfeld surface analysis, and DFT calculations on oxadiazol-piperazine derivatives, providing insight into their reactivity and interactions Kumara et al., 2017.
Novel Therapeutic Targets
Furthermore, Poli et al. (2011) explored the 2-phenylphthalazin-1(2H)-one scaffold as a new core for designing potent and selective human A3 adenosine receptor antagonists, highlighting the versatility of phthalazinone derivatives in drug design Poli et al., 2011.
properties
IUPAC Name |
2-(4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O6/c1-32-17-11-9-16(10-12-17)30-26(31)19-8-6-5-7-18(19)22(28-30)25-27-24(29-36-25)15-13-20(33-2)23(35-4)21(14-15)34-3/h5-14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTMGOQTPXAFFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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